molecular formula C19H20BrFN2O2 B444898 [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

Cat. No.: B444898
M. Wt: 407.3g/mol
InChI Key: MHOUVTFTVVVQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a bromo-methoxy benzyl group and a fluoro-phenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach is to start with the bromination of 4-methoxybenzyl alcohol to obtain 4-(3-bromo-4-methoxybenzyl) bromide. This intermediate is then reacted with piperazine to form the piperazinyl derivative. The final step involves the acylation of the piperazinyl derivative with 3-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring may play a role in binding to these targets, while the bromo and fluoro substituents could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-chloro-phenyl)-methanone: Similar structure but with a chloro substituent instead of a fluoro group.

    [4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-methyl-phenyl)-methanone: Similar structure but with a methyl substituent instead of a fluoro group.

Uniqueness

The presence of the fluoro group in [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its analogs with different substituents.

Properties

Molecular Formula

C19H20BrFN2O2

Molecular Weight

407.3g/mol

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C19H20BrFN2O2/c1-25-18-6-5-14(11-17(18)20)13-22-7-9-23(10-8-22)19(24)15-3-2-4-16(21)12-15/h2-6,11-12H,7-10,13H2,1H3

InChI Key

MHOUVTFTVVVQSH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)Br

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)Br

Origin of Product

United States

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